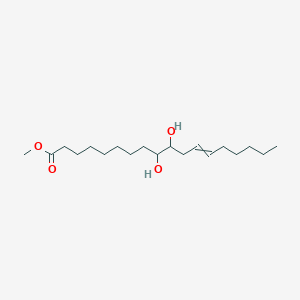
Methyl 9,10-dihydroxyoctadec-12-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9,10-dihydroxyoctadec-12-enoate is an organic compound with the molecular formula C19H36O4. It is a methyl ester derivative of 9,10-dihydroxyoctadec-12-enoic acid. This compound is notable for its hydroxyl groups at the 9th and 10th positions and a double bond at the 12th position in the carbon chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9,10-dihydroxyoctadec-12-enoate can be synthesized through the isomerization of methyl (9Z)-12-oxooctadec-9-enoate. This process involves the use of a complex of hydrogen peroxide (H2O2) and boron trifluoride etherate (BF3-Et2O) as reagents. The reaction proceeds with high stereoselectivity, yielding methyl (10E)-12-octadec-10-enoate in 86% yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 9,10-dihydroxyoctadec-12-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bond or hydroxyl groups.
Substitution: The hydroxyl groups can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxy acids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 9,10-dihydroxyoctadec-12-enoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 9,10-dihydroxyoctadec-12-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bond play crucial roles in its reactivity and interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroxyoctadec-12-enoic acid: The parent acid of the methyl ester.
9,10-Dihydroxyoctadec-12-enoate: A similar compound with different ester groups.
9,10-DiHOME (9,10-dihydroxyoctadec-12-enoic acid): A related compound with similar structural features.
Uniqueness
Methyl 9,10-dihydroxyoctadec-12-enoate is unique due to its specific ester group and the position of the hydroxyl groups and double bond. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
62071-03-8 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
methyl 9,10-dihydroxyoctadec-12-enoate |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-6-8-11-14-17(20)18(21)15-12-9-7-10-13-16-19(22)23-2/h8,11,17-18,20-21H,3-7,9-10,12-16H2,1-2H3 |
InChI Key |
DKSMCLRMTSUEHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC(C(CCCCCCCC(=O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















